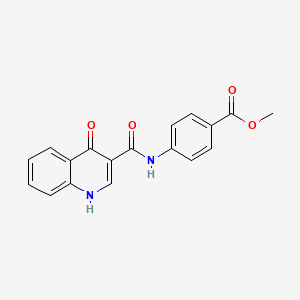

Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate

説明

特性

IUPAC Name |

methyl 4-[(4-oxo-1H-quinoline-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c1-24-18(23)11-6-8-12(9-7-11)20-17(22)14-10-19-15-5-3-2-4-13(15)16(14)21/h2-10H,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUJYCFNCZKLKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反応の分析

Types of Reactions

Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted aromatic compounds .

科学的研究の応用

Medicinal Applications

1.1 Antimicrobial Activity

Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate and its derivatives have demonstrated significant antimicrobial properties. Compounds in the quinoline family are known for their efficacy against various pathogens, including bacteria and fungi. For instance, derivatives of 4-hydroxyquinoline have shown activity against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

1.2 Anticancer Properties

Recent studies have indicated that compounds similar to methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate possess anticancer activities. Research has highlighted that quinoline derivatives can inhibit the growth of cancer cell lines such as HCT-116 (human colon cancer) and Caco-2 (human epithelial colorectal adenocarcinoma) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

1.3 Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of histone deacetylases (HDACs), which are critical in cancer progression. Inhibitors targeting HDACs can lead to reactivation of tumor suppressor genes and have been extensively studied for their therapeutic implications in oncology .

Agricultural Applications

2.1 Pesticidal Properties

Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate has shown promise as a pesticide due to its ability to disrupt the biological functions of pests. Its application can lead to effective pest control strategies, particularly against insect vectors that transmit diseases .

2.2 Plant Growth Regulation

Research indicates that certain quinoline derivatives can enhance plant growth and resistance to environmental stressors. These compounds may act as growth regulators, improving crop yield and resilience against pathogens .

Material Science Applications

3.1 UV Stabilizers

The compound has been explored as a UV stabilizer for organic materials, providing protection against degradation caused by ultraviolet light exposure. This application is critical in industries where material longevity is essential, such as in coatings, plastics, and textiles .

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal | Antimicrobial agents | Inhibition of bacterial growth |

| Anticancer therapies | Induction of apoptosis in cancer cells | |

| Enzyme inhibitors | Targeting histone deacetylases | |

| Agricultural | Pesticides | Disruption of pest biological functions |

| Growth regulators | Enhancement of plant growth and stress resistance | |

| Material Science | UV stabilizers | Protection against UV-induced degradation |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various quinoline derivatives, including methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate, against resistant bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting its potential use in developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate inhibited the proliferation of HCT-116 cells by inducing apoptosis through caspase activation pathways. This finding supports further investigation into its use as an anticancer agent .

作用機序

The mechanism of action of Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate involves its ability to scavenge free radicals and reactive oxygen species. This compound donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cellular components. The molecular targets include various enzymes and proteins involved in oxidative stress pathways.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional similarities between Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate and related quinoline-benzoate derivatives allow for critical comparisons, particularly focusing on linker groups, substituent effects, and spectroscopic properties.

Structural Variations

- Linker Groups: Unlike the piperazine-linked derivatives (C1–C7 in ), Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate employs a direct carboxamido (-CONH-) linkage. This difference may influence molecular flexibility, hydrogen-bonding capacity, and target binding specificity.

- Substituent Effects: The target compound’s 4-hydroxyquinoline group contrasts with the 2-arylquinoline-4-carbonyl moieties in C1–C5. Substituents on the quinoline’s phenyl ring (e.g., bromo, chloro, fluoro in C2–C7) modulate electronic properties and lipophilicity, which are critical for biological activity. The hydroxyl group in the target compound may enhance hydrogen-bonding interactions, improving binding affinity in biological targets .

Spectroscopic and Physical Properties

- NMR Data : In analogous compounds (C1–C7), the methyl ester protons resonate near δ 3.8–3.9 ppm in $^1$H NMR, while aromatic protons vary between δ 7.2–8.5 ppm depending on substituents. The target compound’s hydroxy and carboxamido groups would likely introduce distinct deshielding effects, altering aromatic proton shifts compared to C1–C7 .

- Crystallization and Solubility : Compounds in crystallize as yellow or white solids, suggesting moderate polarity. The absence of a piperazine linker in the target compound may reduce solubility in polar solvents compared to C1–C7 .

Data Tables

Table 1: Structural and Spectroscopic Comparison of Selected Quinoline-Benzoate Derivatives

Notes:

生物活性

Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinoline structure, characterized by a benzene ring fused to a pyridine ring. Its molecular formula is , and it includes functional groups such as carboxamide and hydroxy, which contribute to its reactivity and biological activity. The presence of these functional groups enhances its lipophilicity, allowing for better interaction with biological targets.

Antimicrobial Properties

Research indicates that methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate exhibits significant antimicrobial activity. Quinoline derivatives are known for their efficacy against various pathogens, including bacteria and fungi. The compound has shown promising results in inhibiting the growth of Gram-positive bacteria, such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate

Anticancer Activity

Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of cell signaling pathways. The compound's ability to inhibit ATP-binding cassette (ABC) transporters is particularly noteworthy, as these transporters are often implicated in drug resistance in cancer therapy .

Case Study: Anticancer Mechanism

In a study evaluating the effects of methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate on human cancer cell lines, it was observed that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death through intrinsic pathways .

The biological activity of methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with enzymes involved in metabolic pathways, leading to the disruption of cellular functions.

- Receptor Modulation : It binds to specific receptors, influencing signal transduction pathways associated with cell growth and survival.

- Biofilm Disruption : Studies indicate that the compound can inhibit biofilm formation in bacterial strains, enhancing its effectiveness against persistent infections .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds is insightful.

Table 2: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-hydroxyquinoline-2-carboxylate | Lacks carboxamide; simpler structure | Antioxidant |

| 8-Hydroxyquinoline | No trifluoromethyl group; simpler structure | Antimicrobial; chelation properties |

| Methyl 4-(4-hydroxy-8-trifluoromethyl)quinoline-3-carboxamide | Contains trifluoromethyl; enhanced lipophilicity | Antimicrobial; anticancer |

Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate stands out due to its trifluoromethyl substitution and dual functional groups (carboxamide and ester), which enhance both lipophilicity and biological activity compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves coupling 4-hydroxyquinoline-3-carboxylic acid with methyl 4-aminobenzoate via carbodiimide-mediated amide bond formation (e.g., EDC or DCC with DMAP as a catalyst). Optimization includes:

- Solvent selection (e.g., DMF or DCM for solubility).

- Temperature control (0–25°C to minimize side reactions).

- Monitoring reaction progress by TLC or HPLC.

- Purification via column chromatography or recrystallization. Yield improvements may involve stoichiometric adjustments (1.2–1.5 equivalents of coupling agent) and inert atmosphere use to prevent hydrolysis .

Q. How should researchers approach the structural elucidation of Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use and NMR to confirm functional groups (e.g., ester carbonyl at ~168 ppm, aromatic protons). IR identifies amide (N–H stretch ~3300 cm) and ester (C=O ~1720 cm). High-resolution mass spectrometry (HRMS) verifies molecular weight.

- Crystallography : Grow single crystals via slow evaporation (e.g., in methanol/water). Collect diffraction data using a synchrotron or in-house X-ray source. Refine with SHELXL (for small molecules) to resolve bond lengths/angles and hydrogen-bonding networks .

Q. What are the key considerations for handling and storing this compound to ensure stability and prevent degradation during experimental workflows?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Desiccants (e.g., silica gel) prevent hygroscopic degradation.

- Handling : Use PPE (gloves, lab coat) in a fume hood. Avoid prolonged exposure to moisture, heat, or acidic/basic conditions. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling predictions and experimental data (e.g., NMR chemical shifts, crystallographic parameters) for this compound?

- Methodological Answer :

- DFT Adjustments : Optimize computational models (e.g., Gaussian or ORCA) by including solvent effects (PCM model) and dispersion corrections (D3-BJ). Compare calculated NMR shifts with experimental data; deviations >0.5 ppm may indicate tautomerism or conformational flexibility.

- Crystallographic Refinement : Use Hirshfeld atom refinement (HAR) in SHELXL to account for hydrogen atom positions. Check for thermal motion artifacts in XRD data .

Q. What strategies are effective in analyzing and reconciling contradictory biological activity data across different assay systems for this compound?

- Methodological Answer :

- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration ≤0.1%).

- Orthogonal Assays : Cross-validate using enzymatic assays (e.g., fluorescence-based) and cell viability assays (MTT/XTT). Check compound purity (>95% by HPLC) and solubility (via dynamic light scattering).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or systemic biases .

Q. What advanced techniques are recommended for probing the compound's interactions with biological targets (e.g., protein binding studies, molecular dynamics simulations)?

- Methodological Answer :

- Biophysical Methods : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity ().

- Structural Biology : Co-crystallize the compound with its target protein; refine using PHENIX or CCP4.

- Molecular Dynamics (MD) : Simulate binding kinetics (e.g., using GROMACS) with explicit solvent models. Analyze hydrogen-bond occupancy and binding-pocket hydration .

Q. How can researchers determine the protonation states and tautomeric forms of this compound under physiological conditions, and how do these affect its bioactivity?

- Methodological Answer :

- pKa Determination : Use potentiometric titration (e.g., Sirius T3) or -NMR pH titration to identify ionizable groups (quinoline N, amide protons).

- Tautomer Analysis : Compare computed tautomer energies (DFT) with experimental -NMR or X-ray charge-density maps.

- Bioactivity Correlation : Test activity in buffered assays at pH 7.4 vs. altered pH to link protonation state to efficacy .

Q. What methodologies are suitable for investigating the compound's stability under various pH and temperature conditions to inform formulation studies?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C. Monitor degradation products via LC-MS.

- Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months. Use Arrhenius kinetics to extrapolate shelf life.

- Solid-State Analysis : Perform DSC/TGA to assess thermal stability and polymorph transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。